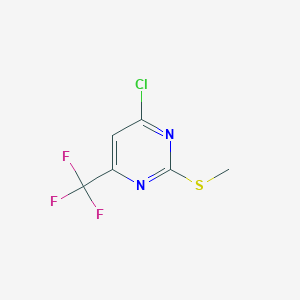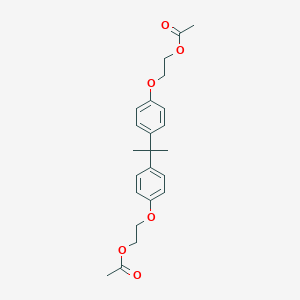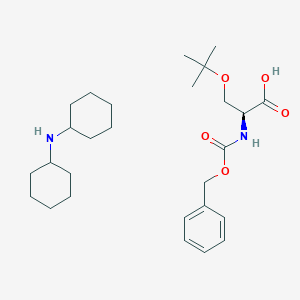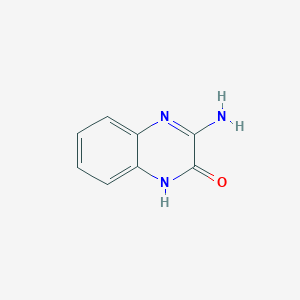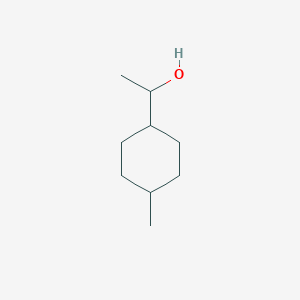
1-(4-Methylcyclohexyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)ethanol is an organic compound commonly used in scientific research. It is also known as MCH and has the chemical formula C9H18O. This compound is widely used in the pharmaceutical industry due to its unique properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)ethanol is not fully understood. However, it has been shown to modulate various signaling pathways in cells, including the MAPK/ERK pathway and the NF-kB pathway. These pathways are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methylcyclohexyl)ethanol in lab experiments is its high purity and low toxicity. It is also a relatively inexpensive compound, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Methylcyclohexyl)ethanol. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further research could be done on its mechanism of action and its effects on various signaling pathways in cells. Finally, research could be done to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a versatile compound with potential applications in scientific research and the pharmaceutical industry. Its unique properties and potential therapeutic applications make it an important area of study for future research.
Synthesis Methods
The synthesis of 1-(4-Methylcyclohexyl)ethanol can be achieved through several methods. One of the most common methods is the reduction of 4-Methylcyclohexanone using sodium borohydride. This method yields a high purity product and is widely used in the pharmaceutical industry.
Scientific Research Applications
1-(4-Methylcyclohexyl)ethanol has several potential applications in scientific research. It is commonly used as a solvent in the synthesis of various pharmaceutical compounds. Additionally, it has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
CAS RN |
18446-93-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
Canonical SMILES |
CC1CCC(CC1)C(C)O |
Other CAS RN |
18446-94-1 18446-93-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
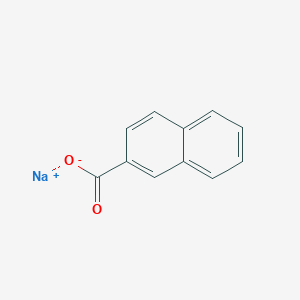
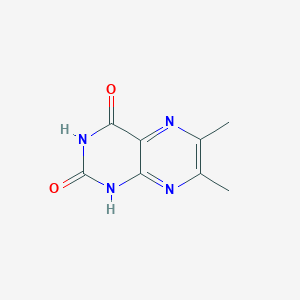
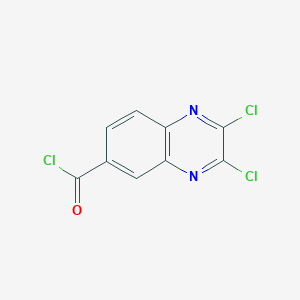

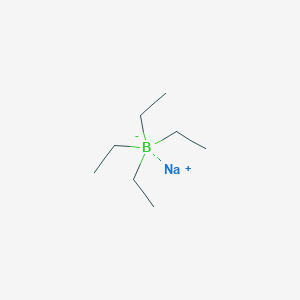
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
